molecular formula C9H17Cl B13154765 (1-Chloro-3-methylbutan-2-yl)cyclobutane

(1-Chloro-3-methylbutan-2-yl)cyclobutane

Cat. No.: B13154765
M. Wt: 160.68 g/mol
InChI Key: CDADUBADXAVTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Chloro-3-methylbutan-2-yl)cyclobutane is an organic compound with the molecular formula C9H17Cl It is a cyclobutane derivative, characterized by the presence of a chlorine atom and a methyl group attached to a butane chain, which is further connected to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-3-methylbutan-2-yl)cyclobutane typically involves the chlorination of 3-methylbutan-2-ylcyclobutane. This can be achieved through the reaction of 3-methylbutan-2-ylcyclobutane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-3-methylbutan-2-yl)cyclobutane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a strong base, such as sodium hydroxide, under reflux conditions.

    Elimination Reactions: Often performed using strong bases like potassium tert-butoxide in an aprotic solvent.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of (1-Hydroxy-3-methylbutan-2-yl)cyclobutane.

    Elimination: Formation of 3-methylbut-2-enylcyclobutane.

    Oxidation: Formation of 3-methylbutan-2-one or 3-methylbutanoic acid.

Scientific Research Applications

(1-Chloro-3-methylbutan-2-yl)cyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (1-Chloro-3-methylbutan-2-yl)cyclobutane involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclobutane ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-methylcyclobutane: Similar structure but lacks the butane chain.

    3-Chlorobutan-2-ylcyclobutane: Similar but with chlorine attached to a different carbon atom.

    1-Chloro-2-methylbutan-2-ylcyclobutane: Similar but with a different substitution pattern.

Uniqueness

(1-Chloro-3-methylbutan-2-yl)cyclobutane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required.

Biological Activity

Chemical Structure and Properties

The molecular formula of (1-Chloro-3-methylbutan-2-yl)cyclobutane is C8_{8}H15_{15}Cl, with a molecular weight of approximately 146.66 g/mol. The compound features a chloro substituent on a branched alkyl chain, which contributes to its reactivity and potential applications in organic synthesis and materials science.

Property Value
Molecular FormulaC8_{8}H15_{15}Cl
Molecular Weight146.66 g/mol
Structure TypeAlkyl Halide

Biological Activity

While direct studies on the biological activity of this compound are scarce, compounds with similar structures often exhibit significant biological properties:

  • Antimicrobial Activity : Alkyl halides have been known to exhibit antimicrobial properties, which may be relevant for this compound. For example, similar compounds have been tested for their effectiveness against various bacterial strains.
  • Reactivity with Nucleophiles : Studies suggest that this compound can interact with nucleophiles due to the presence of the chloro group. This reactivity could lead to the formation of new biologically active compounds through synthetic pathways.

1. Antimicrobial Properties

A study investigating the antimicrobial effects of various alkyl halides found that compounds with similar structural characteristics to this compound showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds in developing new antimicrobial agents.

2. Synthesis and Reactivity

Research focused on the synthesis of this compound has provided insights into its reactivity patterns. Interaction studies indicated that this compound could undergo nucleophilic substitution reactions, which are critical in organic synthesis and may lead to biologically active derivatives.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
1-Chloro-2-methylbutaneChloro group on a linear alkane chainModerate antimicrobial activity
1-Bromo-3-methylbutaneBromine instead of chlorineHigher reactivity and antimicrobial potential
(1-Chloro-cyclobutyl)methanolCyclobutyl group with hydroxylPotentially higher polarity and reactivity
1-ChlorocyclopentaneChlorine on a five-membered ringDifferent reactivity profile

This table illustrates how variations in structure can influence the biological activity of similar compounds.

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

(1-chloro-3-methylbutan-2-yl)cyclobutane

InChI

InChI=1S/C9H17Cl/c1-7(2)9(6-10)8-4-3-5-8/h7-9H,3-6H2,1-2H3

InChI Key

CDADUBADXAVTJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCl)C1CCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.